molecular formula C12H12BrNO B15174488 N-[(2-Bromophenyl)methyl]pent-4-ynamide CAS No. 920985-86-0

N-[(2-Bromophenyl)methyl]pent-4-ynamide

Cat. No.: B15174488
CAS No.: 920985-86-0
M. Wt: 266.13 g/mol
InChI Key: VGQNJDDVLADRTI-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]pent-4-ynamide is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
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Biological Activity

N-[(2-Bromophenyl)methyl]pent-4-ynamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a bromophenyl group attached to a pent-4-ynamide backbone. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

  • Inhibition of Bromodomain Proteins :
    • Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, influencing gene expression and chromatin dynamics. Compounds like this compound may inhibit bromodomain-containing proteins, potentially affecting cancer cell proliferation and survival pathways .
  • Targeting Metalloenzymes :
    • The compound has been investigated for its ability to modulate metalloenzymes involved in various pathophysiological processes, including cancer progression and antimicrobial resistance. In particular, it may serve as an inhibitor for enzymes like Pseudomonas aeruginosa elastase (LasB), which plays a role in bacterial virulence .

Case Studies

  • Antitumor Activity :
    • A study highlighted the potential of similar alkynyl compounds in showing selective antitumor activity by inhibiting key enzymes involved in cancer cell metabolism. The findings suggest that this compound could be developed as a therapeutic agent targeting specific cancer types .
  • Microbial Activity :
    • Research has shown that derivatives of similar structures exhibit antimicrobial properties against resistant strains of bacteria. The biological assays indicated that these compounds could disrupt bacterial growth by targeting essential metabolic pathways .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInhibition of bromodomain-containing proteins
AntimicrobialModulation of metalloenzymes (e.g., LasB)
Enzyme InhibitionTargeting key enzymes in cancer metabolism

Properties

CAS No.

920985-86-0

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]pent-4-ynamide

InChI

InChI=1S/C12H12BrNO/c1-2-3-8-12(15)14-9-10-6-4-5-7-11(10)13/h1,4-7H,3,8-9H2,(H,14,15)

InChI Key

VGQNJDDVLADRTI-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NCC1=CC=CC=C1Br

Origin of Product

United States

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